molecular formula C13H15N5O4S B2836983 methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate CAS No. 2202121-76-2

methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2836983
CAS No.: 2202121-76-2
M. Wt: 337.35
InChI Key: BSASBKRNJZXNCX-UHFFFAOYSA-N
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Description

Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a 1,2,3-triazole ring, an azetidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the 1,2,3-triazole ring. The azetidine ring can be introduced via nucleophilic substitution reactions, and the sulfonyl group is often added through sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted azetidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of the triazole, azetidine, and sulfonyl groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl N-[4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-13(19)15-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-7-6-14-16-18/h2-7,11H,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASBKRNJZXNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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